4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride

CAS No.:

Cat. No.: VC13665869

Molecular Formula: C10H13Cl2N3

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13Cl2N3 |

|---|---|

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | [4-(1H-pyrazol-5-yl)phenyl]methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H11N3.2ClH/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10;;/h1-6H,7,11H2,(H,12,13);2*1H |

| Standard InChI Key | UHGOLPIHWLYPBX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN)C2=CC=NN2.Cl.Cl |

| Canonical SMILES | C1=CC(=CC=C1CN)C2=CC=NN2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

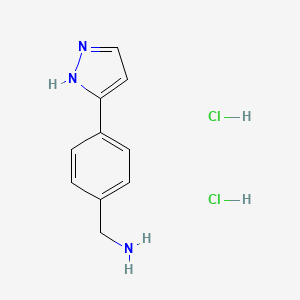

The molecular formula of 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride is C₁₀H₁₃Cl₂N₃, with a molecular weight of 246.13 g/mol . The IUPAC name is [4-(1H-pyrazol-5-yl)phenyl]methanamine dihydrochloride, reflecting its benzylamine core substituted with a pyrazole ring. Key structural features include:

-

A benzene ring connected to a primary amine group (-CH₂NH₂).

-

A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) attached at the fourth position of the benzene ring.

-

Two hydrochloride ions neutralizing the amine group, forming a stable salt .

The SMILES notation C1=CC(=CC=C1CN)C2=CC=NN2.Cl.Cl and InChIKey UHGOLPIHWLYPBX-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry. The compound’s solubility in polar solvents like water and methanol is enhanced by the dihydrochloride salt form, which also improves its crystallinity for characterization.

Table 1: Molecular Properties of 4-(2H-Pyrazol-3-yl)-benzylamine Dihydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃Cl₂N₃ |

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | [4-(1H-pyrazol-5-yl)phenyl]methanamine dihydrochloride |

| SMILES | C1=CC(=CC=C1CN)C2=CC=NN2.Cl.Cl |

| InChIKey | UHGOLPIHWLYPBX-UHFFFAOYSA-N |

| Solubility | Polar solvents (e.g., water, methanol) |

Synthesis and Manufacturing

The synthesis of 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride involves multi-step organic reactions, typically starting with the construction of the pyrazole ring followed by its attachment to the benzylamine moiety.

Pyrazole Ring Formation

The pyrazole ring is synthesized via condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, reacting hydrazine with a diketone or ketoester under acidic or basic conditions yields the pyrazole core .

Benzylamine Functionalization

The benzylamine group is introduced through nucleophilic substitution or reductive amination:

-

Nucleophilic Substitution: A halogenated benzene derivative (e.g., 4-bromobenzylamine) undergoes coupling with a pre-formed pyrazole intermediate using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Reductive Amination: A ketone or aldehyde intermediate reacts with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the benzylamine linkage .

Salt Formation

The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid, followed by purification via recrystallization.

Table 2: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Pyrazole formation | Hydrazine + α,β-unsaturated carbonyl compound |

| 2 | Benzylamine attachment | Palladium catalyst, Suzuki coupling |

| 3 | Salt formation | HCl in polar solvent |

Future Directions

Further research should explore:

-

Structure-Activity Relationships (SAR): Modifying the pyrazole and benzylamine substituents to optimize bioactivity.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity in model organisms.

-

Industrial Scale-Up: Developing cost-effective synthetic routes for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume